5'-o-Methylthymidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(18-9)5-17-2/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCKNHCDUKONFQ-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560858 | |

| Record name | 5'-O-Methylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14504-60-0 | |

| Record name | 5'-O-Methylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigma of 5'-O-Methylthymidine: A Technical Guide to a Novel Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-O-Methylthymidine is a structurally unique nucleoside analog with preliminary data suggesting potential antiviral and anticancer properties.[1] However, a comprehensive understanding of its biological role, metabolism, and mechanism of action remains largely unexplored. This technical guide provides an in-depth analysis of this compound, contextualized by the known functions of its structural isomers and other methylated nucleosides. We will delve into its chemical characteristics, compare it with related compounds, and, most critically, present a detailed experimental roadmap for researchers to systematically elucidate its cellular functions. This guide is intended to be a foundational resource for scientists investigating novel therapeutic agents and cellular metabolic pathways.

Introduction: The Emergence of this compound

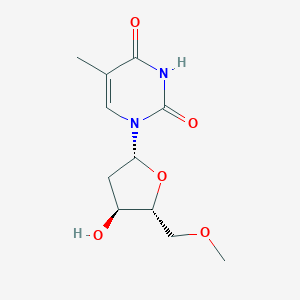

Nucleoside analogs are a cornerstone of modern pharmacology, with wide-ranging applications in antiviral and anticancer therapies.[2] These molecules, which mimic endogenous nucleosides, can interfere with nucleic acid synthesis and other essential cellular processes.[2] this compound is a modified pyrimidine nucleoside, structurally similar to the canonical DNA component, thymidine (Figure 1).[3]

Initial in vitro studies have indicated that this compound may possess antiviral and antiproliferative activities against cancer cells.[1] However, the underlying mechanisms for these effects are currently unknown.[1] The position of the methyl group on the ribose sugar, at the 5'-hydroxyl position, distinguishes it from other well-studied methylated thymidines, such as O²-methylthymidine, N³-methylthymidine, and O⁴-methylthymidine, where methylation occurs on the base. This structural distinction is crucial, as the location of methylation can dramatically alter the biological activity of the nucleoside.

This guide will first explore the known chemical properties and synthesis of this compound. It will then provide a comparative analysis with other methylated thymidine analogs to build a framework of potential biological activities. The core of this document is a comprehensive experimental roadmap designed to empower researchers to systematically investigate and uncover the biological role of this compound in cells.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Chemical Properties and Synthesis

This compound is a white to off-white solid with a molecular weight of 256.26 g/mol and a chemical formula of C₁₁H₁₆N₂O₅.[1] It is available commercially as a research chemical.[1][4]

The synthesis of this compound and its derivatives for research purposes can be achieved through various chemical methods. A common strategy involves the selective methylation of the 5'-hydroxyl group of a protected thymidine precursor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₅ | [1][3] |

| Molecular Weight | 256.26 g/mol | [1] |

| CAS Number | 14504-60-0 | [1][3] |

| Appearance | White to off-white solid | [1] |

| Storage | 2-8°C | [1] |

Comparative Analysis with Other Methylated Thymidine Analogs

The biological effects of methylated nucleosides are highly dependent on the location of the methyl group. Understanding the roles of other methylated thymidines can provide valuable hypotheses for the potential mechanisms of this compound.

-

O⁴-Methylthymidine: This analog, with methylation on the pyrimidine ring, is a known mutagenic lesion arising from exposure to alkylating agents. It can be incorporated into DNA and preferentially mispairs with guanine during replication, leading to T-to-C transitions.[5]

-

N³-Methylthymidine: Methylation at the N3 position of the thymine base can also result from DNA damage and can block DNA replication.

-

2'-O-Methylthymidine: This modification, occurring on the 2'-hydroxyl of the ribose sugar in RNA, is a naturally occurring modification in tRNA. It has been shown to play a role in modulating the immune response by decreasing the activation of Toll-like receptor 7 (TLR7).[6][7]

The methylation at the 5'-position in this compound is distinct from these examples. The 5'-hydroxyl group is critical for phosphorylation, a necessary step for the incorporation of nucleosides into DNA and for their role in many metabolic pathways. Methylation at this position would block direct phosphorylation by cellular kinases. This suggests that the biological effects of this compound may not be mediated through its direct incorporation into DNA in the same manner as thymidine.

An Experimental Roadmap to Elucidate the Biological Role of this compound

Given the limited direct data on this compound, a systematic experimental approach is necessary to define its biological function. The following sections outline key experimental workflows.

Investigating Cellular Metabolism and Uptake

The first step is to understand how cells process this compound.

Experimental Protocol: Nucleoside Uptake and Metabolism Analysis

-

Cell Culture: Culture selected cell lines (e.g., cancer cell lines like HCT116, and a non-cancerous control cell line) in appropriate media.

-

Radiolabeling: Treat cells with [³H]- or [¹⁴C]-labeled this compound over a time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Cell Lysis and Fractionation: At each time point, wash cells with ice-cold PBS and lyse them. Separate the cell lysate into acid-soluble (nucleotides and nucleosides) and acid-insoluble (DNA and RNA) fractions.

-

Quantification of Uptake: Measure the radioactivity in each fraction using liquid scintillation counting to determine the rate of uptake and incorporation into macromolecules.

-

Metabolite Analysis via HPLC-MS/MS: Analyze the acid-soluble fraction using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to identify and quantify potential metabolites of this compound (e.g., phosphorylated forms, degradation products).[8]

Causality behind Experimental Choices: Using radiolabeled compounds allows for sensitive tracking of the molecule's fate within the cell. HPLC-MS/MS provides the specificity needed to identify novel metabolites, which is crucial for a previously uncharacterized compound.

Workflow Diagram: Cellular Metabolism of a Nucleoside Analog

Caption: Workflow for studying the cellular uptake and metabolism.

Identifying Cellular Targets

To understand the mechanism of action, it is essential to identify the cellular proteins that interact with this compound.

Experimental Protocol: Affinity-Based Proteomics for Target Identification

-

Synthesis of an Affinity Probe: Synthesize a derivative of this compound that includes a linker and a biotin tag, while ensuring the modification does not abrogate its biological activity.

-

Cell Treatment and Lysis: Treat cells with the biotinylated this compound probe. As a control, treat a separate batch of cells with biotin alone and another with an excess of non-biotinylated this compound to identify non-specific binders. Lyse the cells under non-denaturing conditions.

-

Affinity Purification: Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotinylated probe and any interacting proteins.

-

Elution and Protein Identification: Elute the bound proteins from the beads and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein profiles from the probe-treated, biotin-only, and competition-binding experiments to identify specific protein targets of this compound.[6][9][10]

Causality behind Experimental Choices: Affinity-based proteomics is a powerful, unbiased method to identify direct binding partners of a small molecule in a complex cellular environment. The use of appropriate controls is critical to distinguish true interactors from non-specific binders.

Logical Relationship Diagram: Target Identification Strategy

Caption: A logical workflow for identifying cellular targets.

Elucidating Antiviral and Anticancer Mechanisms

Once potential targets are identified, functional assays are needed to validate their role in the observed antiviral and anticancer effects.

Experimental Protocol: Investigating Antiproliferative Effects

-

Cell Viability Assays: Treat a panel of cancer cell lines with increasing concentrations of this compound. Measure cell viability using assays such as MTT or CellTiter-Glo to determine the IC₅₀ value.

-

Cell Cycle Analysis: Treat cancer cells with the IC₅₀ concentration of this compound and analyze the cell cycle distribution by flow cytometry after propidium iodide staining. This will reveal if the compound induces cell cycle arrest at a specific phase.

-

Apoptosis Assays: Assess for the induction of apoptosis using methods like Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity.

-

DNA Damage Response: Investigate the activation of the DNA damage response pathway by performing western blotting for key marker proteins such as γH2AX, p53, and p21.

Experimental Protocol: Assessing Antiviral Activity

-

Viral Plaque Reduction Assay: Infect a monolayer of host cells with a specific virus (e.g., Herpes Simplex Virus, Influenza Virus) and treat with different concentrations of this compound. Stain and count the viral plaques to determine the concentration that inhibits viral replication by 50% (EC₅₀).

-

Viral Yield Reduction Assay: Infect cells with the virus and treat with this compound. After a full replication cycle, harvest the virus and titrate the viral yield to quantify the reduction in viral progeny.

-

Mechanism of Action Studies: To determine the stage of the viral life cycle that is inhibited, perform time-of-addition studies where the compound is added at different points post-infection. Further studies could investigate the effect on viral polymerases or other key viral enzymes.

Future Directions and Conclusion

The study of this compound is in its infancy. The experimental roadmap outlined in this guide provides a clear and robust framework for elucidating its biological role. Key future directions will involve:

-

In vivo studies: Should in vitro studies show promising results, evaluating the efficacy and toxicity of this compound in animal models of cancer and viral infections will be the next critical step.

-

Structural biology: Determining the crystal structure of this compound bound to its cellular target(s) will provide invaluable insights for structure-based drug design and optimization.

-

Combination therapies: Investigating the synergistic effects of this compound with existing antiviral or anticancer drugs could lead to more effective treatment strategies.

References

-

Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC. Springer Nature Experiments. [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (NIH). [Link]

-

This compound | C11H16N2O5 | CID 14483474. PubChem - National Institutes of Health (NIH). [Link]

-

Double methylation of tRNA-U54 to 2′-O-methylthymidine (Tm) synergistically decreases immune response by Toll-like receptor 7. National Institutes of Health (NIH). [Link]

-

Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma. National Institutes of Health (NIH). [Link]

-

Double methylation of tRNA-U54 to 2'-O-methylthymidine (Tm) synergistically decreases immune response by Toll-like receptor 7. PubMed - National Institutes of Health (NIH). [Link]

-

O4-Methylthymidine | C11H16N2O5 | CID 13845027. PubChem - National Institutes of Health (NIH). [Link]

-

Nucleoside Analogs in the Study of the Epitranscriptome. PubMed Central - National Institutes of Health (NIH). [Link]

-

Determining RNA Natural Modifications and Nucleoside Analog-Labeled Sites by a Chemical/Enzyme-Induced Base Mutation Principle. PubMed Central - National Institutes of Health (NIH). [Link]

-

5-O-Methylthymidine. SJZ Chem-Pharm Co., Ltd. [Link]

-

Literature-known thymidine analogues and their effect on duplex... ResearchGate. [Link]

-

(PDF) Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine. ResearchGate. [Link]

-

Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase. ResearchGate. [Link]

-

Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. MDPI. [Link]

-

Synthesis of 5-methyl-2′-deoxycytidine and derivatives via 5-iodo-2... ResearchGate. [Link]

-

Experimental and Clinical Studies on Nucleoside Analogs as Antitumor Agents. PubMed - National Institutes of Health (NIH). [Link]

-

Synthesis and in Vitro Antiviral Activity of 3'-O-acyl Derivatives of 5'-amino-5'-deoxythymidine: Potential Prodrugs for Topical Application. PubMed - National Institutes of Health (NIH). [Link]

-

Nucleoside Analogs: A Review of Its Source and Separation Processes. PubMed Central - National Institutes of Health (NIH). [Link]

-

Development of Synthetic Routes to 2′‐O,4′‐C‐Spirocyclopentylene‐Bridged Nucleic Acids: Thymidine, Guanosine, and Adenosine. National Institutes of Health (NIH). [Link]

-

Activity and Mechanism of Action of N-Methanocarbathymidine against Herpesvirus and Orthopoxvirus Infections. PubMed Central - National Institutes of Health (NIH). [Link]

-

5′-C-branched thymidines: Synthesis, stereochemistry, and incorporation into oligodeoxynucleotides. Sci-Hub. [Link]

-

Thymidine Analogues for Tracking DNA Synthesis. PubMed Central - National Institutes of Health (NIH). [Link]

-

Antiviral Effect of 5′-Arylchalcogeno-3-aminothymidine Derivatives in SARS-CoV-2 Infection. MDPI. [Link]

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). National Institutes of Health (NIH). [Link]

-

5,6-Dihydro-5-Azathymidine: In Vitro Antiviral Properties Against Human Herpesviruses. American Society for Microbiology. [Link]

-

The elucidation of metabolic pathways and their improvements using stable optimization of large-scale kinetic models of cellular systems. ResearchGate. [Link]

-

The elucidation of metabolic pathways and their improvements using stable optimization of large-scale kinetic models of cellular... ResearchGate. [Link]

-

Comparison of DNA duplexes with and without O4-methylthymine: nanosecond molecular dynamics simulations. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [Link]

-

Metabolomic strategies to map functions of metabolic pathways. PubMed Central - National Institutes of Health (NIH). [Link]

-

Mechanistic Insights of Vitamin D Anticancer Effects. PubMed - National Institutes of Health (NIH). [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H16N2O5 | CID 14483474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-O-Methylthymidine | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]

- 5. Comparison of DNA duplexes with and without O4-methylthymine: nanosecond molecular dynamics simulations - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methylthymidine | C11H16N2O5 | CID 65062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC | Springer Nature Experiments [experiments.springernature.com]

- 10. pnas.org [pnas.org]

5'-O-Methylthymidine: A Technical Guide to Investigating a Potential Novel Epigenetic Mark

Abstract

The landscape of epigenetics is in a constant state of expansion, with the discovery of novel DNA modifications continually reshaping our understanding of gene regulation. While 5-methylcytosine has long been the central focus, the identification of other modified bases underscores the complexity of the epigenetic code. This technical guide proposes the investigation of 5'-O-methylthymidine (5'-O-mT) as a potential, yet unexplored, epigenetic mark. We provide a comprehensive framework for its study, from the theoretical underpinnings of what defines an epigenetic modification to the detailed, practical methodologies required for its detection and validation. This document is intended for researchers, scientists, and drug development professionals who are at the forefront of epigenetic research and are equipped to explore new frontiers in this dynamic field.

Introduction: The Expanding Epigenetic Alphabet

Epigenetic modifications are heritable changes in gene function that do not involve alterations to the underlying DNA sequence.[1] These modifications provide a layer of regulatory control that is essential for development, cellular differentiation, and the response to environmental stimuli. The most well-characterized epigenetic mark is the methylation of cytosine at the 5-position (5mC), a modification that is generally associated with transcriptional repression.[2][3] However, the epigenetic alphabet is now known to be more complex, with the discovery of 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), which are oxidative derivatives of 5mC, as well as N6-methyladenine (6mA) in various eukaryotes.[4]

The discovery of these novel marks has been driven by advancements in analytical technologies, particularly high-sensitivity mass spectrometry, and has opened up new avenues of research into the intricate mechanisms of gene regulation. Each new mark has been found to have its own set of "writer" (enzymes that add the mark), "eraser" (enzymes that remove the mark), and "reader" (proteins that recognize the mark and elicit a downstream biological effect) proteins, solidifying their roles as distinct functional components of the epigenome.[5]

This guide puts forth the hypothesis that this compound (5'-O-mT), a modification on the sugar moiety of the thymidine nucleoside, may represent another such novel epigenetic mark. While its existence and function in the context of epigenetics are currently unproven, its chemical nature and the precedent of other non-canonical modifications warrant a thorough investigation.

The Case for this compound as a Potential Epigenetic Mark

To be considered a bona fide epigenetic mark, a DNA modification should ideally meet several criteria:

-

Endogenous Presence: The modification must be naturally present in the DNA of the organism.

-

Enzymatic Regulation: Its deposition ("writing") and removal ("erasing") should be controlled by specific enzymes.

-

Functional Readout: The modification should be recognized by "reader" proteins that translate the mark into a biological outcome, such as altered gene expression or chromatin structure.

-

Heritability: The modification pattern should be faithfully transmitted through cell division.

Currently, there is no direct evidence to confirm that 5'-O-mT meets these criteria. However, several lines of reasoning suggest that it is a plausible candidate for investigation:

-

Chemical Stability: The O-methyl bond on the ribose sugar is chemically stable, a prerequisite for a persistent epigenetic mark.

-

Precedent of Sugar Modifications: While base modifications are more common, modifications on the sugar moiety are not without precedent in nucleic acids, such as the 2'-O-methylation found in RNA, which plays crucial roles in RNA stability and function.[6][7]

-

Potential for Enzymatic Regulation: The existence of a vast and diverse family of S-adenosylmethionine (SAM)-dependent methyltransferases raises the possibility that an enzyme with the requisite specificity for the 5'-hydroxyl of thymidine in DNA may exist.[4][8] Many of these enzymes exhibit a degree of substrate promiscuity, suggesting that 5'-O-mT could be a product of a known or yet-to-be-characterized methyltransferase.[4]

The investigation of 5'-O-mT as a potential epigenetic mark, therefore, represents a high-risk, high-reward area of research that could unveil a new layer of epigenetic regulation.

A Framework for Discovery and Validation

The path to validating a novel epigenetic mark is a systematic process that begins with sensitive detection and culminates in the elucidation of its biological function. The following sections provide a detailed technical guide for researchers to embark on this journey for this compound.

Detection and Quantification: A Mass Spectrometry-Centric Approach

The cornerstone of identifying and quantifying novel DNA modifications is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] This technique offers unparalleled sensitivity and specificity, allowing for the detection of rare modifications in complex biological samples.

| Parameter | Recommended Setting | Rationale |

| Chromatography | Reversed-phase or HILIC | To achieve separation of 5'-O-mT from other nucleosides and potential isomers. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Nucleosides generally show good ionization efficiency in positive mode. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | QqQ for high-sensitivity targeted quantification (MRM); Orbitrap for high-resolution accurate mass identification. |

| Precursor Ion (m/z) | 257.1 | [M+H]+ for this compound (C11H16N2O5, MW: 256.26 g/mol ).[11][12][13] |

| Product Ions (m/z) | To be determined empirically | Fragmentation of the precursor ion will yield characteristic product ions for quantification. |

| Internal Standard | Stable isotope-labeled 5'-O-mT | Essential for accurate quantification by correcting for matrix effects and sample loss. |

-

Genomic DNA Extraction and Purification:

-

Extract high-quality genomic DNA from cells or tissues of interest using a standard method (e.g., phenol-chloroform extraction or a commercial kit).

-

Treat the DNA with RNase A to remove any contaminating RNA.

-

Ensure high purity of the DNA, as contaminants can interfere with enzymatic digestion and LC-MS/MS analysis.

-

-

Stable Isotope-Labeled Internal Standard:

-

Synthesize or procure a stable isotope-labeled version of this compound (e.g., with 13C or 15N) to serve as an internal standard. This is critical for accurate quantification.[14]

-

-

Enzymatic Hydrolysis of DNA to Nucleosides:

-

Digest the purified genomic DNA to its constituent nucleosides using a cocktail of enzymes. A common combination includes nuclease P1, followed by alkaline phosphatase.

-

Spike the DNA sample with the stable isotope-labeled internal standard before the digestion process to account for any variability in digestion efficiency.

-

-

Sample Cleanup:

-

Remove the enzymes and other interfering substances from the digested nucleoside mixture. This can be achieved by solid-phase extraction (SPE) or ultrafiltration.

-

-

LC-MS/MS Analysis:

-

Inject the cleaned nucleoside sample into the LC-MS/MS system.

-

Develop a chromatographic method that provides good separation of 5'-O-mT from the canonical nucleosides and other potential modifications.

-

Optimize the mass spectrometer parameters (e.g., collision energy) to achieve the most sensitive and specific detection of the precursor-to-product ion transitions for both the native and isotope-labeled 5'-O-mT.

-

-

Data Analysis and Quantification:

-

Generate a calibration curve using a known concentration range of a 5'-O-mT analytical standard.

-

Quantify the amount of 5'-O-mT in the biological sample by comparing the peak area ratio of the native analyte to the internal standard against the calibration curve.

-

Workflow for Validating this compound as an Epigenetic Mark

The following diagram illustrates a comprehensive workflow for the validation of 5'-O-mT as a novel epigenetic mark.

Investigating the Enzymatic Machinery: The Search for Writers and Erasers

A critical step in establishing 5'-O-mT as an epigenetic mark is the identification of the enzymes that regulate its presence in the genome.

Identifying the "Writer" Enzyme(s)

The most likely candidates for "writer" enzymes are S-adenosylmethionine (SAM)-dependent methyltransferases.[4][8] A multi-pronged approach can be employed to identify these enzymes:

-

In Vitro Enzymatic Screens: A library of known or putative methyltransferases can be screened for their ability to methylate a thymidine-containing DNA substrate at the 5'-hydroxyl position. The product, 5'-O-mT, can be detected by LC-MS/MS.

-

Protein Purification: Cell extracts can be fractionated, and the fractions can be tested for this compound methyltransferase activity. Active fractions can be further purified to identify the responsible enzyme.

-

Bioinformatic Approaches: Homology-based searches can be used to identify uncharacterized methyltransferases that may have the appropriate substrate specificity.

Identifying the "Eraser" Enzyme(s)

The removal of the 5'-O-methyl group could be accomplished by a demethylase. The identification of such an "eraser" enzyme is equally important for establishing the dynamic nature of this potential epigenetic mark. Potential candidates could include enzymes from the Fe(II)/α-ketoglutarate-dependent dioxygenase family, which are known to be involved in the demethylation of other nucleic acid modifications.

Deciphering the Biological Function: The Role of "Readers" and Genomic Distribution

Once the presence and enzymatic regulation of 5'-O-mT are established, the next crucial step is to understand its biological function.

Identifying "Reader" Proteins

"Reader" proteins are essential for translating the epigenetic mark into a functional consequence. These proteins specifically recognize and bind to the modified nucleoside. A common technique to identify reader proteins is a pull-down assay coupled with mass spectrometry:

-

Synthesize a DNA probe containing this compound.

-

Immobilize the probe on beads.

-

Incubate the beads with a nuclear protein extract.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins and identify them using mass spectrometry.

Mapping the Genomic Distribution

Determining the genomic location of 5'-O-mT is key to understanding its potential role in gene regulation. An antibody-based approach, similar to methylated DNA immunoprecipitation (MeDIP), can be developed:

-

Generate a specific antibody that recognizes this compound.

-

Fragment the genomic DNA.

-

Immunoprecipitate the DNA fragments containing 5'-O-mT using the specific antibody.

-

Sequence the enriched DNA fragments (5'-O-mT-IP-seq) to map the distribution of the modification across the genome.

-

Correlate the genomic location of 5'-O-mT with gene features (promoters, enhancers, gene bodies) and with gene expression data to infer its potential regulatory function.

Conclusion and Future Directions

The study of this compound as a potential epigenetic mark is a nascent field with the potential to significantly advance our understanding of gene regulation. The lack of direct evidence for its existence and function in vivo should not be a deterrent but rather an impetus for rigorous scientific inquiry. The methodologies and frameworks presented in this technical guide provide a clear path forward for researchers to investigate this intriguing possibility.

The successful identification and characterization of this compound as a novel epigenetic mark would have profound implications, not only for basic science but also for our understanding of diseases such as cancer, where epigenetic dysregulation is a known hallmark. Furthermore, the enzymatic machinery responsible for regulating this mark could represent a new class of targets for therapeutic intervention. The journey to validate this compound as the next letter in the epigenetic alphabet will undoubtedly be challenging, but the potential rewards are immense.

References

-

Strategies for discovery and validation of methylated and hydroxymethylated DNA biomarkers. (n.d.). PubMed. [Link]

-

Epigenetic marks or not? The discovery of novel DNA modifications in eukaryotes. (n.d.). PubMed Central (PMC). [Link]

-

Epigenetic marks or not? The discovery of novel DNA modifications in eukaryotes. (n.d.). PubMed. [Link]

-

Eukaryotic 5-methylcytosine (m5C) RNA Methyltransferases: Mechanisms, Cellular Functions, and Links to Disease. (2019, January 30). PubMed Central (PMC). [Link]

-

Eukaryotic cytosine methyltransferases. (n.d.). PubMed. [Link]

-

Diversity of the reaction mechanisms of SAM-dependent enzymes. (2020, August 26). PubMed Central (PMC). [Link]

-

The Identification And Characterization Of A Selected SAM Dependent Methyltransferase Ribozyme That Is Present In Natural Sequences. (2021, October 25). Research Communities. [Link]

-

Substrate Profiling of Anion Methyltransferases for Promiscuous Synthesis of S‐Adenosylmethionine Analogs from Haloalkanes. (2022, January 5). R Discovery. [Link]

-

Targeted metabolomics analysis of nucleosides and the identification of biomarkers for colorectal adenomas and colorectal cancer. (2023, June 27). National Institutes of Health (NIH). [Link]

-

N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance. (n.d.). PubMed Central (PMC). [Link]

-

Analysis & Detection Methods for Epigenetics. (n.d.). Bio-Techne. [Link]

-

Decoding the epigenome with Oxford Nanopore real-time methylation detection. (2024, February 29). YouTube. [Link]

-

The crystal structure of a novel SAM-dependent methyltransferase PH1915 from Pyrococcus horikoshii. (n.d.). PubMed Central (PMC). [Link]

-

Introduction of cytosine-5 DNA methylation sensitizes cells to oxidative damage. (n.d.). bioRxiv. [Link]

-

Mechanism of action of eukaryotic DNA methyltransferase. Use of 5-azacytosine-containing DNA. (n.d.). PubMed. [Link]

-

Eukaryotic 5-methylcytosine (m⁵C) RNA Methyltransferases: Mechanisms, Cellular Functions, and Links to Disease. (2019, January 30). PubMed. [Link]

-

Epigenetic marks or not? The discovery of novel DNA modifications in eukaryotes. (n.d.). Semantic Scholar. [Link]

-

This compound | C11H16N2O5 | CID 14483474. (n.d.). PubChem @ NIH. [Link]

-

Development and validation of epigenetic modification-related signals for the diagnosis and prognosis of colorectal cancer. (n.d.). National Institutes of Health (NIH). [Link]

-

Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma. (n.d.). MDPI. [Link]

-

Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. (n.d.). MDPI. [Link]

-

Construction and Validation of a Potent Epigenetic Modification-Related Prognostic Signature for Osteosarcoma Patients. (n.d.). PubMed Central (PMC). [Link]

-

Infection Meets Inflammation: N6-Methyladenosine, an Internal Messenger RNA Modification as a Tool for Pharmacological Regulation of Host–Pathogen Interactions. (n.d.). MDPI. [Link]

-

RNA 2′-O-Methylation (Nm) Modification in Human Diseases. (n.d.). MDPI. [Link]

-

Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions. (n.d.). PubMed. [Link]

-

Potential role of N6-methyladenosine modification in circular RNA biogenesis and function in the inflammatory responses. (2025, June 26). PubMed Central (PMC). [Link]

-

Designing Epigenome Editors: Considerations of Biochemical and Locus Specificities. (n.d.). PubMed Central (PMC). [Link]

-

DNA methylation. (n.d.). Wikipedia. [Link]

-

Epigenetics. (n.d.). Wikipedia. [Link]

-

This compound | C11H16N2O5 | CID 14483474. (n.d.). PubChem @ NIH. [Link]

-

[Hydrolysis of 5'-phosphonates and nucleoside phosphates by phosphatases of various origin and human and calf serum]. (n.d.). PubMed. [Link]

-

Biomarkers for Predicting Malignant Transformation of Premalignant Lesions of the Larynx: A Systematic Review. (n.d.). MDPI. [Link]

-

O4-Methylthymidine | C11H16N2O5 | CID 13845027. (n.d.). PubChem @ NIH. [Link]

-

RNA 2′-O-Methylation (Nm) Modification in Human Diseases. (n.d.). MDPI. [Link]

-

Molecular mechanism of RNase R substrate sensitivity for RNA ribose methylation. (2021, March 31). PubMed Central (PMC). [Link]

-

5′-C-branched thymidines: Synthesis, stereochemistry, and incorporation into oligodeoxynucleotides. (n.d.). Sci-Hub. [Link]

Sources

- 1. High-throughput and site-specific identification of 2′-O-methylation sites using ribose oxidation sequencing (RibOxi-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The biological function of the N6-Methyladenosine reader YTHDC2 and its role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chaoxinbio.com [chaoxinbio.com]

- 7. mdpi.com [mdpi.com]

- 8. Diversity of the reaction mechanisms of SAM-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel approach toward optimal workflow selection for DNA methylation biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microbial 5′-nucleotidases: their characteristics, roles in cellular metabolism, and possible practical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C11H16N2O5 | CID 14483474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5'-o-Methylthymidine: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5'-o-Methylthymidine, a modified nucleoside with demonstrated antiviral and anticancer properties. It delves into the historical context of its discovery, rooted in the broader exploration of thymidine analogs as therapeutic agents. The document further elucidates its physicochemical properties, proposed mechanisms of action, and detailed, field-proven experimental protocols for its synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, virology, and oncology, facilitating further investigation into the therapeutic potential of this compound and related compounds.

Introduction and Historical Context

The journey to understanding this compound is deeply intertwined with the broader history of nucleoside analog chemistry, a field that has yielded numerous clinically significant antiviral and anticancer drugs. The mid-20th century saw a surge in the synthesis and biological evaluation of modified nucleosides, driven by the goal of creating antimetabolites that could interfere with nucleic acid synthesis in rapidly proliferating cancer cells and viruses.

While a singular, seminal paper announcing the "discovery" of this compound is not readily apparent in the historical literature, its conceptual origins can be traced to the systematic exploration of modifications at the 5' and 5-positions of the thymidine scaffold. Pioneering work in the 1970s by researchers such as Lin, Prusoff, and their collaborators laid the groundwork by synthesizing a variety of 5'-substituted thymidine analogs and evaluating their biological activities. These early studies established that modifications at the 5'-position could impart significant antiviral properties, particularly against herpes simplex virus (HSV). The synthesis of compounds like 5'-amino-5'-deoxythymidine and its derivatives demonstrated that the 5'-hydroxyl group of thymidine was a viable site for chemical modification to generate biologically active molecules.[1][2][3]

The exploration of 5'-ether derivatives, including this compound, was a logical progression in this line of inquiry. The rationale behind such modifications was to alter the molecule's polarity, metabolic stability, and interaction with key enzymes involved in nucleotide metabolism and DNA synthesis. The "magic methyl" concept in medicinal chemistry, which posits that the addition of a methyl group can profoundly alter a molecule's biological activity, further supports the investigation of methylated nucleoside analogs.

Physicochemical Properties

This compound is a synthetic nucleoside analog structurally similar to the natural nucleoside thymidine. The key modification is the methylation of the 5'-hydroxyl group of the deoxyribose sugar.

| Property | Value | Source |

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | PubChem CID: 14483474[4] |

| Molecular Formula | C11H16N2O5 | PubChem CID: 14483474[4] |

| Molecular Weight | 256.26 g/mol | PubChem CID: 14483474[4] |

| CAS Number | 14504-60-0 | PubChem CID: 14483474[4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents | |

| Storage | Store at 2-8°C |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with the most common approach involving the selective methylation of the 5'-hydroxyl group of a protected thymidine derivative. The following is a generalized synthetic scheme based on established methods for nucleoside modification.

Caption: Generalized synthesis of this compound.

Mechanism of Action

This compound is proposed to exert its biological effects through its interaction with key enzymes in the nucleotide salvage pathway and DNA synthesis. As a nucleoside analog, it must be intracellularly phosphorylated to its active triphosphate form to interfere with these processes.

Antiviral Activity

The antiviral activity of many nucleoside analogs, including those of thymidine, is often dependent on their selective phosphorylation by viral-encoded thymidine kinase (TK). This initial phosphorylation step is crucial as it traps the analog within the infected cell and initiates its conversion to the triphosphate metabolite.

Caption: Workflow for the MTT cytotoxicity assay.

Future Directions

This compound represents a class of modified nucleosides with potential for further development. Future research could focus on several key areas:

-

Lead Optimization: Synthesis and evaluation of additional 5'-ether analogs with varying alkyl chain lengths and substitutions to improve potency and selectivity.

-

Mechanism of Action Studies: Detailed enzymatic assays to quantify the inhibition of specific viral and cellular DNA polymerases by the triphosphate form of this compound.

-

In Vivo Efficacy: Evaluation of the antiviral and anticancer activity of this compound in animal models to assess its therapeutic potential and pharmacokinetic properties.

-

Combination Therapies: Investigating the synergistic effects of this compound with other established antiviral or anticancer agents.

References

-

Lin, T. S., Neenan, J. P., Cheng, Y. C., Prusoff, W. H., & Ward, D. C. (1976). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. Journal of Medicinal Chemistry, 19(4), 495–498. [Link]

-

Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activity of several amino analogs of thymidine. Journal of Medicinal Chemistry, 21(1), 109–112. [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

- Ashton, W. T., Karkas, J. D., Field, A. K., & Tolman, R. L. (1982). Activation by herpes simplex virus thymidine kinase of 5-substituted 2'-deoxycytidine analogs.

-

Roche. (n.d.). Cell Proliferation Kit I (MTT). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14483474, this compound. Retrieved from [Link]

Sources

- 1. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clyte.tech [clyte.tech]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C11H16N2O5 | CID 14483474 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 5'-O-Methylthymidine: Strategies and Methodologies

Introduction: The Significance of 5'-O-Methylthymidine

This compound is a modified nucleoside, a structural analog of the canonical DNA building block, thymidine.[1] In this molecule, the primary hydroxyl group at the 5' position of the deoxyribose sugar is replaced by a methoxy group. This seemingly minor modification has significant implications for its chemical properties and biological activity. The presence of the 5'-O-methyl group prevents phosphorylation, a critical step for the incorporation of nucleosides into DNA.[2] This property makes this compound a valuable tool in molecular biology and drug development, particularly in the study of DNA replication, repair mechanisms, and as a potential antiviral or anticancer agent.[1] Its synthesis, therefore, is a topic of considerable interest for researchers in medicinal chemistry and chemical biology.

This in-depth guide provides a comprehensive overview of the synthetic pathways to this compound, focusing on robust chemical strategies. We will delve into the rationale behind protecting group selection, detail step-by-step experimental protocols, and discuss the critical parameters for achieving high yield and purity.

Core Synthesis Strategy: A Protecting Group-Mediated Approach

The direct and selective methylation of the 5'-hydroxyl group of thymidine is synthetically challenging due to the presence of two other reactive sites: the secondary 3'-hydroxyl group and the N3-imide proton on the thymine base.[3][4] Consequently, a robust and high-yielding synthesis of this compound necessitates a strategic application of protecting groups. The most logical and field-proven pathway involves a three-step process:

-

Selective Protection of the 3'-Hydroxyl Group: The 3'-OH is temporarily masked to prevent its reaction during the subsequent methylation step.

-

Methylation of the 5'-Hydroxyl Group: The exposed primary 5'-OH is then methylated.

-

Deprotection of the 3'-Hydroxyl Group: The protecting group is removed from the 3'-position to yield the final product.

This sequence ensures that the methylation occurs exclusively at the desired 5' position.

Visualizing the Synthetic Pathway

The following diagram outlines the key transformations in the protecting group-mediated synthesis of this compound.

Caption: A workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on well-established methodologies in nucleoside chemistry. While direct literature for this exact three-step sequence is sparse, the individual steps are analogous to standard procedures for nucleoside modification.[5][6]

Step 1: Selective Protection of the 3'-Hydroxyl Group (3'-O-Acetylation)

The primary 5'-hydroxyl group is sterically less hindered and generally more reactive than the secondary 3'-hydroxyl group.[4] However, by carefully controlling reaction conditions and stoichiometry, it is possible to achieve selective acylation at the 3'-position, often via an intermediate where both hydroxyls are protected followed by selective deprotection of the 5'-acyl group. A more direct approach involves using bulky protecting groups that preferentially react at the 5'-position, leaving the 3'-position available for a different, more stable protecting group. For this guide, we will detail a common strategy involving the formation of a 3'-O-acetyl protected intermediate.

Protocol 1: Synthesis of 3'-O-Acetylthymidine

-

Preparation: To a solution of thymidine (1 eq.) in anhydrous pyridine, add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).[1][7]

-

Acetylation: After completion, cool the mixture to 0°C and add acetic anhydride (1.5 eq.). Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Selective Detritylation: Quench the reaction with methanol. After evaporation of the solvent, dissolve the residue in a solution of 3% dichloroacetic acid in dichloromethane.[8] Monitor the reaction closely by TLC until the DMT group is completely removed.

-

Work-up and Purification: Neutralize the reaction with aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 3'-O-Acetylthymidine.

Step 2: Methylation of the 5'-Hydroxyl Group

With the 3'-hydroxyl group protected, the free 5'-hydroxyl can be methylated. A common and effective method for this transformation is the use of methyl iodide with a mild base such as silver oxide (Ag₂O), which activates the hydroxyl group for nucleophilic attack.

Protocol 2: Synthesis of 3'-O-Acetyl-5'-O-Methylthymidine

-

Reaction Setup: Suspend 3'-O-Acetylthymidine (1 eq.) in a suitable solvent like anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Add silver oxide (Ag₂O, 2-3 eq.) to the suspension, followed by the dropwise addition of methyl iodide (CH₃I, 3-5 eq.).

-

Reaction Conditions: Stir the mixture vigorously at room temperature in the dark (to prevent light-induced side reactions of silver salts and methyl iodide) for 24-48 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts, washing with DMF or ethyl acetate. Concentrate the filtrate under high vacuum to remove the solvent. The resulting crude product can be purified by silica gel chromatography to yield 3'-O-Acetyl-5'-O-Methylthymidine.

Step 3: Deprotection of the 3'-Hydroxyl Group

The final step is the removal of the acetyl protecting group from the 3'-position. Acetyl groups are esters and can be readily cleaved under basic conditions, such as treatment with ammonia in methanol, without affecting the newly formed 5'-O-methyl ether.

Protocol 3: Synthesis of this compound

-

Deprotection Reaction: Dissolve the purified 3'-O-Acetyl-5'-O-Methylthymidine (1 eq.) in a saturated solution of ammonia in methanol.

-

Reaction Conditions: Stir the solution in a sealed vessel at room temperature for 12-24 hours. Monitor the deprotection by TLC until all starting material is consumed.

-

Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting residue by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the final product, this compound.

Data Summary: Reagents and Conditions

| Step | Reaction | Key Reagents | Solvent | Typical Conditions |

| 1 | 3'-OH Protection | 1. DMT-Cl2. Acetic Anhydride3. Dichloroacetic Acid | Pyridine, DCM | 1. RT, 2-4h2. 0°C to RT, 2-4h3. RT, 5-15 min |

| 2 | 5'-OH Methylation | Methyl Iodide, Silver Oxide | DMF | RT, 24-48h, Dark |

| 3 | 3'-OH Deprotection | Saturated NH₃ in Methanol | Methanol | RT, 12-24h |

Considerations for Scientific Integrity

-

Causality in Experimental Choices: The choice of the DMT group in Step 1 is strategic; it selectively protects the primary 5'-OH, allowing for modification of the 3'-OH. Its acid lability allows for its clean removal without affecting the base-labile acetyl group that will be added.[8][9] The use of silver oxide in Step 2 is a classic method for ether synthesis that proceeds under relatively mild and neutral conditions, minimizing base-induced side reactions on the thymine ring.[5]

-

Self-Validating Protocols: Each step of this synthesis should be monitored by an appropriate analytical technique, most commonly Thin-Layer Chromatography (TLC), to ensure the reaction has gone to completion before proceeding. The identity and purity of the intermediates and the final product must be confirmed by rigorous characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Mitigating Side Reactions: A potential side reaction during methylation is the alkylation of the N3-imide proton of the thymine base.[3] Using mild conditions and a non-ionic base like Ag₂O, as described, minimizes this risk compared to stronger bases like sodium hydride (NaH). For syntheses where N3-alkylation is a persistent issue, an orthogonal protecting group for the imide functionality may be required.[3]

Conclusion

The synthesis of this compound is a prime example of the strategic application of protecting group chemistry in nucleoside modification. While no single published protocol may exist for this exact multi-step conversion, the pathway detailed in this guide is constructed from reliable, well-documented, and analogous transformations prevalent in the field of oligonucleotide and nucleoside synthesis. By following these methodologies and adhering to rigorous analytical monitoring, researchers can confidently and efficiently produce this compound for a wide range of applications in chemical biology and therapeutic development.

References

-

Hudson, D. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(19), 4782–4785. Available from: [Link]

-

AIE-Site. (2014). The Chemical Synthesis of Oligonucleotides. Available from: [Link]

-

Sekine, M., & Nakanishi, T. (1990). Facile synthesis of 3'-O-methylthymidine and 3'-deoxythymidine and related deoxygenated thymidine derivative. The Journal of Organic Chemistry, 55(3), 924-928. Available from: [Link]

-

Grajkowski, A., et al. (2017). From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. Nucleic Acids Research, 45(3), 1097–1114. Available from: [Link]

-

Sung, W. L. (1982). Chemical conversion of thymidine into 5-methyl-2′-deoxycytidine. Journal of the Chemical Society, Chemical Communications, (19), 1089. Available from: [Link]

-

Chen, Y., et al. (2007). Strand-specific 5′-O-methylation of siRNA duplexes controls guide strand selection and targeting specificity. RNA, 13(12), 2147–2157. Available from: [Link]

-

Ohtsuki, T., et al. (2009). Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate. Nucleic Acids Research, 37(1), e6. Available from: [Link]

-

LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

-

Sonveaux, E. (1989). Protecting Groups in Oligonucleotide Synthesis. In: Methods in Molecular Biology, vol 26. Humana Press. Available from: [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]

-

Thyer, R., et al. (2021). Pathways of thymidine hypermodification. Nucleic Acids Research, 49(16), 9311–9326. Available from: [Link]

-

Li, C., & Li, Y. (2023). The exotic thymidine modification 5-hydroxymethyluridine in dinoflagellate Amphidinium carterae. bioRxiv. Available from: [Link]

-

Wang, Y. (2007). The reactivity of the 5-hydroxy-5,6-dihydrothymidin-6-yl radical in oligodeoxyribonucleotides. Nucleic Acids Research, 35(5), 1577–1586. Available from: [Link]

Sources

- 1. 5'-O-DMT-Thymidine, 40615-39-2 | BroadPharm [broadpharm.com]

- 2. Strand-specific 5′-O-methylation of siRNA duplexes controls guide strand selection and targeting specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. biosynth.com [biosynth.com]

- 8. academic.oup.com [academic.oup.com]

- 9. jocpr.com [jocpr.com]

A Technical Guide to the Structural and Functional Divergence of 5'-O-Methylthymidine and O4-Methylthymidine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methylation of nucleosides is a fundamental process with vast implications in biology, from epigenetic regulation to DNA damage and carcinogenesis. While seemingly minor, the specific position of a methyl group on a thymidine molecule dictates its chemical properties and biological fate. This guide provides an in-depth analysis of two methylated thymidine isomers: 5'-O-methylthymidine and O4-methylthymidine. We elucidate how the methylation of the deoxyribose sugar at the 5'-position versus the pyrimidine base at the O4-position creates two molecules with profoundly different functionalities. This compound acts as a chain terminator in DNA synthesis, whereas O4-methylthymidine is a potent pro-mutagenic DNA lesion. Understanding these distinctions is paramount for researchers in toxicology, oncology, and the development of therapeutic agents.

Introduction: The Significance of Methyl Position

Thymidine is a fundamental pyrimidine deoxynucleoside, forming a key component of DNA.[1] Its structure consists of a thymine base attached to a deoxyribose sugar. The reactivity and function of this molecule can be dramatically altered by the addition of a single methyl group. This guide focuses on two positional isomers:

-

This compound: Methylation occurs on the 5'-hydroxyl group of the deoxyribose sugar moiety.

-

O4-methylthymidine: Methylation occurs on the exocyclic oxygen atom at the C4 position of the thymine base.

This seemingly subtle structural difference—sugar versus base methylation—is the pivot upon which their biological roles diverge, transforming one into a potential therapeutic tool and the other into a carcinogenic threat.

Fundamental Structural and Physicochemical Analysis

The core structural difference lies in the location of the methyl group, which dictates the molecule's interactions within a biological system.

Comparative Chemical Structures

The distinct placement of the methyl group is visualized below. In this compound, the modification is on the sugar, leaving the base's hydrogen-bonding face unaltered. In O4-methylthymidine, the modification is on the base itself, directly impacting its pairing properties.

Caption: Chemical structures of this compound and O4-methylthymidine.

Comparative Physicochemical Data

While both isomers share the same molecular formula and weight, their chemical identifiers and properties differ, reflecting their distinct structures.

| Property | This compound | O4-methylthymidine |

| Molecular Formula | C₁₁H₁₆N₂O₅ | C₁₁H₁₆N₂O₅ |

| Molecular Weight | 256.26 g/mol [2][3] | 256.26 g/mol [4][5] |

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione[2] | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-methoxy-5-methylpyrimidin-2-one[4] |

| CAS Number | 14504-60-0[2][3] | 50591-13-4[4][5] |

| Location of Methyl Group | 5'-hydroxyl of the deoxyribose sugar | O4 position of the thymine base |

Biological and Chemical Implications of Structural Differences

The position of the methyl group has profound consequences for DNA replication, mutagenesis, and cellular repair.

This compound: A Blocker of DNA Synthesis

The methylation at the 5'-position fundamentally obstructs the normal process of DNA polymerization.

-

Mechanism of Action: DNA polymerases require deoxynucleoside triphosphates (dNTPs) as substrates. The synthesis of thymidine triphosphate (dTTP) involves the sequential phosphorylation of the 5'-hydroxyl group. By methylating this group, this compound cannot be phosphorylated to its triphosphate form. Consequently, it cannot serve as a building block for DNA polymerases. This property makes it a potential antiviral or anticancer agent, as it can inhibit nucleic acid synthesis.[3]

-

Base Pairing: Since the thymine base is unmodified, the Watson-Crick hydrogen bonding face remains intact. If it were to be incorporated into DNA, it would theoretically pair correctly with adenine. However, its primary biological effect stems from its inability to be utilized by polymerases.

O4-methylthymidine: A Potent Pro-mutagenic DNA Lesion

In stark contrast, O4-methylthymidine is a well-characterized DNA adduct formed by exposure to alkylating agents like N-nitroso compounds.[6][7] Its presence in DNA is highly mutagenic.[8][9][10]

-

Disruption of Watson-Crick Pairing: The O4 position of thymine is a hydrogen bond acceptor in the standard T:A base pair. Methylation at this position obstructs this hydrogen bond. This chemical modification alters the base's pairing properties, giving it a chemical structure that mimics cytosine.

-

Promotion of Mispairing with Guanine: The addition of a methyl group to the O4 position facilitates favorable base pairing with guanine.[8] During DNA replication, polymerases frequently misread the O4-methylthymine lesion and preferentially incorporate guanine (dGMP) on the opposite strand.[6][7][11]

-

Induction of T→C Transitions: This misincorporation of guanine opposite the O4-methylthymine lesion leads to a T:A to C:G transition mutation in the subsequent round of DNA replication.[11][12] This specific mutational signature is a hallmark of exposure to certain alkylating carcinogens.[8]

Caption: Mutagenic pathway of O4-methylthymidine leading to a T:A to C:G transition.

-

Cellular Repair: Cells have repair mechanisms to counteract such damage. O6-alkylguanine-DNA alkyltransferases (AGTs), for example, can repair O4-methylthymine by transferring the methyl group to one of their own cysteine residues.[13][14] However, this repair can be inefficient compared to the repair of other lesions like O6-methylguanine, allowing the O4-methylthymine adduct to persist and cause mutations.[14][15][16]

Experimental Distinction and Analysis

Differentiating between these two isomers is critical for toxicological studies and drug metabolism research. A combination of chromatography and mass spectrometry is the gold standard for this purpose.

Workflow for Isomer Differentiation

A typical analytical workflow involves enzymatic digestion of DNA, followed by chromatographic separation and mass spectrometric detection to unambiguously identify and quantify each isomer.

Caption: Analytical workflow for separating and identifying thymidine isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to physically separate the two isomers based on their differing polarities prior to detection.

-

Principle of Separation: this compound and O4-methylthymidine exhibit different polarities due to the methyl group's location. In a reverse-phase system (e.g., using a C18 column), the relative hydrophobicity will determine the elution order. These isomers can be resolved into two distinct peaks with different retention times.

-

Protocol: Reverse-Phase HPLC Separation

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 40% B

-

25-30 min: 40% B

-

30-35 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector at 267 nm, followed by mass spectrometry.

-

Expected Outcome: Two separate peaks corresponding to the two isomers, which can be confirmed by mass spectrometry.

-

Mass Spectrometry (MS) and NMR Spectroscopy

-

Mass Spectrometry: While both isomers have identical molecular weights, tandem mass spectrometry (MS/MS) can differentiate them. The molecules are fragmented, and the resulting fragmentation patterns serve as structural fingerprints.

-

This compound: Fragmentation is expected to occur around the glycosidic bond and the sugar moiety, yielding fragments that show the loss of the methylated hydroxymethyl group (CH₂OCH₃).

-

O4-methylthymidine: Fragmentation will yield a prominent ion corresponding to the methylated thymine base (m/z 141), which is a characteristic signature of base modification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For pure compounds, ¹H and ¹³C NMR provides definitive structural confirmation. The chemical shifts of the methyl group's protons and carbon will be significantly different. In this compound, the protons on the C5' of the sugar will be shifted, while in O4-methylthymidine, the methyl signal will be in the aromatic region, characteristic of an O-methyl group on a pyrimidine ring.

Conclusion

The distinction between this compound and O4-methylthymidine is a clear illustration of a fundamental principle in toxicology and pharmacology: molecular structure defines biological function. Methylation on the deoxyribose sugar (5'-O) creates a molecule that cannot be processed by DNA polymerases, making it a chain-terminating inhibitor of DNA synthesis. In contrast, methylation on the pyrimidine base (O4) creates a pro-mutagenic lesion that disrupts Watson-Crick base pairing, leading to T:A to C:G transition mutations, a key step in chemical carcinogenesis. For researchers, the ability to accurately separate and identify these isomers is crucial for assessing DNA damage, understanding mutagenic mechanisms, and designing novel therapeutic agents.

References

-

Loechler, E. L., Green, C. L., & Essigmann, J. M. (2015). Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells. Nucleic Acids Research, 43(19), 9264–9274. [Link]

-

Bibi, N., & Laval, J. (1986). Enzymatic repair of O-alkylated thymidine residues in DNA: involvement of a O4-methylthymine-DNA methyltransferase and a O2-methylthymine DNA glycosylase. PubMed. [Link]

-

Preston, B. D., Singer, B., & Loeb, L. A. (1986). Mutagenic potential of O4-methylthymine in vivo determined by an enzymatic approach to site-specific mutagenesis. Proceedings of the National Academy of Sciences, 83(22), 8501–8505. [Link]

-

Dosanjh, M. K., Menichini, P., Eritja, R., & Singer, B. (1993). Both O4-methylthymine and O4-ethylthymine preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence. PubMed. [Link]

-

Becker, R. A., & Montesano, R. (1985). Repair of O4-methyldeoxythymidine residues in DNA by mammalian liver extracts. PubMed. [Link]

-

Brennand, J., Saffhill, R., & Fox, M. (1982). The effects of methylated thymidines upon cultures of V79 cells and the mechanism of incorporation of O4-methylthymidine into their DNA. Carcinogenesis, 3(2), 219–222. [Link]

-

Wang, P., et al. (2015). Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13845027, O4-Methylthymidine. PubChem. Retrieved January 9, 2024, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14483474, this compound. PubChem. Retrieved January 9, 2024, from [Link].

-

Wang, P., et al. (2012). In-Vitro Replication Studies on O2-Methylthymidine and O4-Methylthymidine. ACS Publications. [Link]

-

Wang, Y., & Liu, Y. (2006). [Direct separation of beta-thymidine and alpha-thymidine by high performance liquid chromatography using chiral column]. ResearchGate. [Link]

-

Wang, P., et al. (2016). Translesion synthesis of O4-alkylthymidine lesions in human cells. Nucleic Acids Research, 44(20), 9728–9737. [Link]

-

Wang, P., et al. (2016). Translesion synthesis of O4-alkylthymidine lesions in human cells. PubMed. [Link]

-

Wikipedia contributors. (2023). Mutagenesis. Wikipedia. [Link]

-

DNAmod. (n.d.). O(4)-methylthymine. DNAmod. Retrieved January 9, 2024, from [Link].

-

Duckett, D. R., et al. (1996). Human MutSa recognizes damaged DNA base pairs containing O6-methylguanine, O4-methylthymine, or the cisplatin- d(GpG) adduct. Proceedings of the National Academy of Sciences, 93(13), 6443–6447. [Link]

-

Patro, J. N., et al. (2014). Lesion orientation of O4-alkylthymidine influences replication by human DNA polymerase η. Chemical Science, 5(11), 4286–4293. [Link]

-

Fang, Q., et al. (2010). Repair of O4-Alkylthymine by O6-Alkylguanine-DNA Alkyltransferases. Journal of Biological Chemistry, 285(11), 8092–8101. [Link]

-

Chatterjee, N., & Walker, G. C. (2017). Mechanisms of DNA damage, repair, and mutagenesis. Environmental and Molecular Mutagenesis, 58(5), 235–263. [Link]

-

Wang, P., et al. (2012). In-vitro replication studies on O2-methylthymidine and O4-methylthymidine. PubMed Central. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method. SIELC Technologies. Retrieved January 9, 2024, from [Link]

-

Cao, H., & Wang, Y. (2007). HPLC Isolation and Mass Spectrometric Characterization of Two Isomers of Thymine Glycols in Oligodeoxynucleotides. Chemical Research in Toxicology, 20(11), 1646–1653. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Thymine. HELIX Chromatography. Retrieved January 9, 2024, from [Link].

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Thymidine. HELIX Chromatography. Retrieved January 9, 2024, from [Link].

-

Wang, P., et al. (2012). In-vitro replication studies on O(2)-methylthymidine and O(4)-methylthymidine. PubMed. [Link]

-

Singer, B., et al. (1983). O4-Methyl-, O4-ethyl-, and O4-isopropylthymidine 5'-triphosphates as analogues of thymidine 5'-triphosphate: kinetics of incorporation by Escherichia coli DNA polymerase I. PubMed. [Link]

-

Swenberg, J. A., et al. (1984). Differential Repair of O4-alkylthymidine Following Exposure to Methylating and Ethylating Hepatocarcinogens. PubMed. [Link]

-

Wikipedia contributors. (2023). Thymidine. Wikipedia. [Link]

Sources

- 1. Thymidine - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H16N2O5 | CID 14483474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. O4-Methylthymidine | C11H16N2O5 | CID 13845027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thymidine, 4-O-methyl- | 50591-13-4 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In-vitro replication studies on O(2)-methylthymidine and O(4)-methylthymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Both O4-methylthymine and O4-ethylthymine preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic repair of O-alkylated thymidine residues in DNA: involvement of a O4-methylthymine-DNA methyltransferase and a O2-methylthymine DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Repair of O4-Alkylthymine by O6-Alkylguanine-DNA Alkyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Repair of O4-methyldeoxythymidine residues in DNA by mammalian liver extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential repair of O4-alkylthymidine following exposure to methylating and ethylating hepatocarcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence of 5'-O-Methylthymidine in DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of DNA modifications is vast and continues to expand beyond the canonical 5-methylcytosine (5mC), with profound implications for gene regulation, genome stability, and human disease.[1][2][3] This guide addresses the current state of knowledge regarding a lesser-known modification: 5'-O-methylthymidine. Unlike modifications to the nucleobase, this compound features a methyl group on the 5' oxygen of the deoxyribose sugar. This document provides a comprehensive technical overview, critically evaluating the evidence for its natural occurrence, postulating potential mechanisms of formation, and detailing the rigorous analytical methodologies required for its unambiguous detection and quantification. We aim to equip researchers with the foundational knowledge and practical frameworks necessary to investigate this and other novel DNA modifications.

Introduction: A Novel Locus for DNA Methylation

DNA methylation is a cornerstone of epigenetics, traditionally centered on the enzymatic addition of a methyl group to the C5 position of cytosine (5mC) and, to a lesser extent, the N6 position of adenine.[4] These modifications are critical for regulating gene expression and maintaining genome integrity.[2][3] The discovery of further oxidized forms of 5mC, such as 5-hydroxymethylcytosine (5hmC), by Ten-eleven translocation (TET) enzymes has revealed a dynamic and complex demethylation pathway.[5][6][7]

This guide focuses on This compound , a modification not on the base but on the sugar-phosphate backbone. Its chemical structure is distinct from other known thymidine modifications, such as the mutagenic adduct O4-methylthymidine which results from exposure to alkylating agents.[8][9][10] The central question this guide explores is whether this compound exists as an endogenous, naturally occurring modification within the DNA of living organisms or if its presence is solely the result of exogenous DNA damage or laboratory synthesis.[11][12] Currently, robust evidence for its role as a natural epigenetic mark is scarce, positioning it as a frontier in nucleic acid research.

Potential Mechanisms of Formation: An Uncharted Biosynthesis

The origin of this compound in cellular DNA, if it occurs naturally, is unknown. We can postulate two primary, yet speculative, pathways for its formation.

DNA Adduct Formation via Exogenous or Endogenous Agents

The most plausible route for the appearance of this compound in vivo is as a DNA adduct—a form of DNA damage. Covalent adducts are formed when reactive molecules, including carcinogens or reactive oxygen species (ROS), attack DNA.[13][14] While adducts on the nucleobases (e.g., O4-methylthymidine) are well-documented[8][9][10], the deoxyribose-phosphate backbone is also a potential target. A potent methylating agent could theoretically methylate the 5'-hydroxyl group of a terminal thymidine nucleotide or an internal phosphodiester linkage, although the latter is chemically less favored.

Speculative Enzymatic Modification

A more provocative hypothesis is the existence of a dedicated enzyme capable of methylating the 5'-hydroxyl group of a thymidine residue within the DNA polymer. This would represent a novel class of DNA-modifying enzymes, distinct from the well-characterized DNA methyltransferases (DNMTs) that target cytosine bases.[4] Such an enzyme would likely utilize S-adenosyl-L-methionine (SAM) as a methyl donor. The discovery of such a pathway would have significant implications, suggesting a new layer of epigenetic control mediated through the DNA backbone.

Caption: Hypothetical pathways for the formation of this compound in DNA.

Analytical Gold Standard: Detection and Quantification by LC-MS/MS

Unambiguous identification and accurate quantification of rare, modified nucleosides require the highest levels of analytical sensitivity and specificity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for this purpose.[15][16] It provides compositional data but not the sequence context of the modification.[15]

Core Principle

The methodology hinges on the complete enzymatic hydrolysis of purified genomic DNA into its constituent 2'-deoxynucleosides. This mixture is then separated by high-performance liquid chromatography (HPLC) and analyzed by a tandem mass spectrometer, which acts as a highly specific and sensitive detector.[15][17]

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of any result depends on a rigorously controlled and self-validating protocol. The inclusion of a stable isotope-labeled (SIL) internal standard is non-negotiable for accurate quantification, as it corrects for variations in sample preparation, matrix effects, and instrument response.[15]